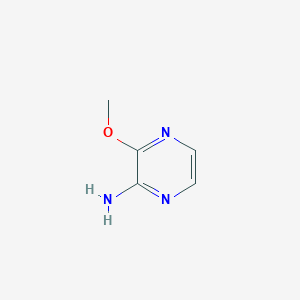

3-Methoxypyrazin-2-amine

Übersicht

Beschreibung

3-Methoxypyrazin-2-amine is a chemical compound that belongs to the class of methoxypyrazines. These compounds are known for their role in the flavor chemistry of certain foods and beverages, particularly for their earthy and nutty aromas. While the provided papers do not directly discuss 3-methoxypyrazin-2-amine, they do provide insights into the synthesis, reactions, and properties of related methoxypyrazines and pyrazine derivatives, which can be extrapolated to understand 3-methoxypyrazin-2-amine.

Synthesis Analysis

The synthesis of methoxypyrazines, such as 3-methoxypyrazin-2-amine, can be achieved through various synthetic routes. One such route involves the condensation of glyoxal with an α-amino acid amide, followed by methylation with iodomethane. However, this method has been shown to yield N-methyl derivatives instead of the desired O-methyl derivatives, as discussed in the synthesis of 2-methoxy-3-alkylpyrazines . Another synthetic approach involves the reaction of 2(1H)-pyrazinones with naturally occurring methylating agents like fruit pectin and betaine, which provides a chemical link to nonenzymic methoxypyrazine formation in heat-processed foods .

Molecular Structure Analysis

The molecular structure of methoxypyrazines can be characterized using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR) and mass spectral properties are used to differentiate between closely related compounds. Gas chromatographic retention indices can also indicate chemical differences, as seen in the study of 3-alkyl-1-methyl-1H-pyrazin-2-ones . The molecular structure of pyrazine derivatives can be further elucidated through X-ray crystallography, as demonstrated by the reported structure of a pyrazolotriazepine derivative .

Chemical Reactions Analysis

Methoxypyrazines and their derivatives undergo a variety of chemical reactions. For example, the reaction of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . Additionally, reactions with electrophiles and dicarbonyl compounds can yield a range of pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepine derivatives . The aminolysis of thionocarbonates with alicyclic amines has been studied, revealing insights into reaction kinetics and mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxypyrazines are crucial for their sensory impact in foods and beverages. A method for determining various 3-alkyl-2-methoxypyrazines in musts using headspace solid-phase microextraction (SPME) and gas chromatography has been developed, which allows for the detection of these compounds at very low levels . The presence of different substituents on the pyrazine ring can significantly affect the binding affinity and selectivity of pyrazine derivatives to biological receptors, as seen in the study of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines .

Wissenschaftliche Forschungsanwendungen

Analysis in Wines

Research by Fontana and Bottini (2016) introduced a new method for determining alkyl methoxypyrazines, including 3-alkyl-2-methoxypyrazines, in wines. This method employs gas chromatography-mass spectrometry (GC-MS) and has demonstrated effectiveness in analyzing wine samples, contributing to the understanding of wine flavors and aromas (Fontana & Bottini, 2016).

Presence in Raw Vegetables

Murray and Whitfield (1975) conducted a study on raw vegetables, finding the presence of 3-alkyl-2-methoxypyrazines, including 3-isopropyl-2-methoxypyrazine and 3-sec-butyl-2-methoxypyrazine. Their work contributes to the understanding of these compounds in the food chain and their impact on food flavor and aroma (Murray & Whitfield, 1975).

Flavor Contribution in Wines

Dunlevy et al. (2013) researched the biosynthesis of methoxypyrazines in grapes, specifically their contribution to the flavor of wines like Cabernet Sauvignon. They identified a methyltransferase enzyme (VvOMT3) crucial for synthesizing methoxypyrazines in grape berries, highlighting the genetic and biochemical pathways influencing wine flavor (Dunlevy et al., 2013).

Effect of Viticultural Practices

Sidhu et al. (2015) reviewed the impact of viticultural and enological procedures on methoxypyrazines in grapes, musts, and wines. They discussed factors like light exposure, grape maturation, and vinification processes, all of which can influence the methoxypyrazine content in wines (Sidhu et al., 2015).

Analytical Techniques for Detection

Hjelmeland et al. (2016) developed a quantitative method using gas chromatography-mass spectrometry for analyzing methoxypyrazines in wine, including 3-alkyl-2-methoxypyrazines. Their work contributes to the precision and accuracy of methoxypyrazine analysis in the wine industry (Hjelmeland et al., 2016).

Olfactory Receptors and Sensory Perception

Pelosi, Baldaccini, and Pisanelli (1982) identified a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, a compound related to 3-methoxypyrazin-2-amine. Their study contributes to understanding the sensory perception of these compounds in animals (Pelosi, Baldaccini, & Pisanelli, 1982).

Safety And Hazards

Safety data indicates that 3-Methoxypyrazin-2-amine should be used only outdoors or in a well-ventilated area. Avoid breathing dust and wear protective gloves, clothing, and eye/face protection .

Relevant Papers Unfortunately, specific papers relevant to 3-Methoxypyrazin-2-amine were not found in the search results .

Eigenschaften

IUPAC Name |

3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMGQKFGZHMTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500188 | |

| Record name | 3-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypyrazin-2-amine | |

CAS RN |

4774-10-1 | |

| Record name | 3-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

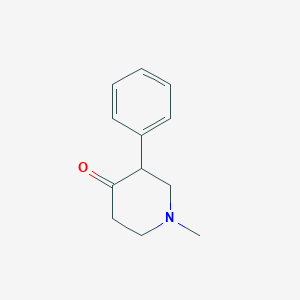

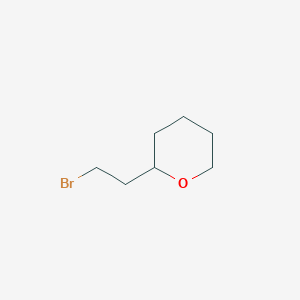

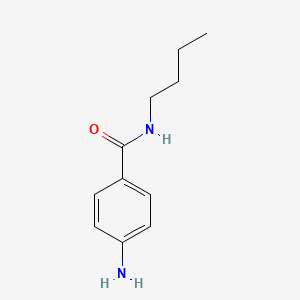

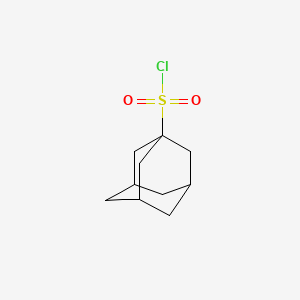

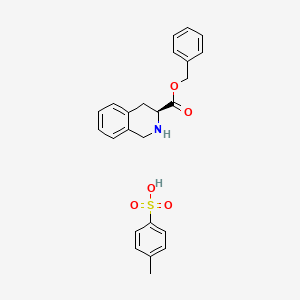

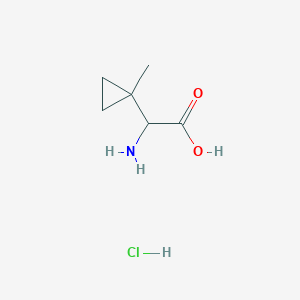

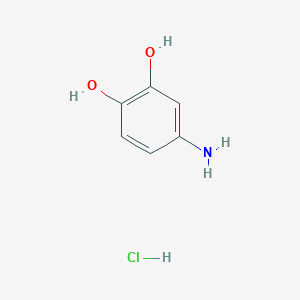

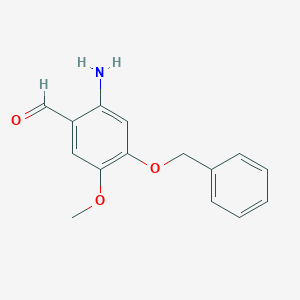

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

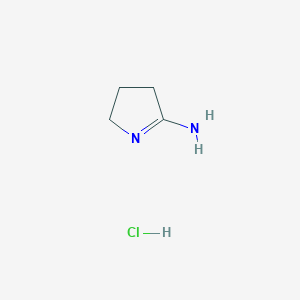

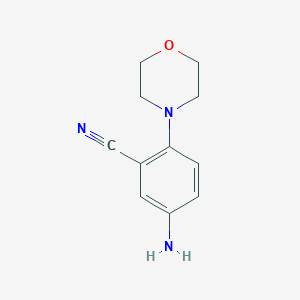

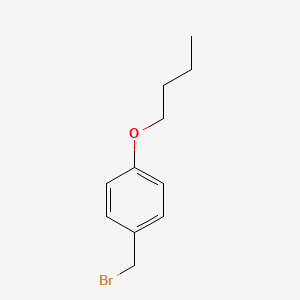

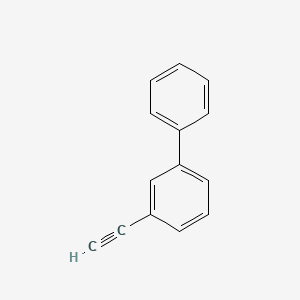

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)